molecular formula C17H21N3O3S B2956496 3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235350-71-6

3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2956496
CAS No.: 1235350-71-6
M. Wt: 347.43
InChI Key: GPCBRASXVGUJNC-UHFFFAOYSA-N
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Description

“3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide” is a chemical compound that has been studied for its potential in the treatment of autoimmune diseases . It has been identified as a potent, selective, and orally bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) inverse agonist . This compound is anticipated to reduce the production of IL-17, a key pro-inflammatory cytokine .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a benzamide group and a cyclopropylsulfonyl group.

Scientific Research Applications

Enzymatic Metabolism and Drug Development

Research on compounds structurally related to 3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide often focuses on their metabolism and potential as drug candidates. For instance, studies on novel antidepressants and their metabolic pathways have elucidated the role of cytochrome P450 enzymes in the oxidative metabolism of these compounds. This includes the identification of specific enzymes responsible for metabolite formation, which is crucial for drug development and safety assessments (Hvenegaard et al., 2012).

Chemical Synthesis and Sensing Applications

Another area of application is in the synthesis and functional analysis of benzamide derivatives for sensing technologies. For example, N-(Cyano(naphthalen-1-yl)methyl)benzamides have been synthesized and their solid-state properties explored, demonstrating their potential in colorimetric sensing of fluoride anions. This showcases the compound's utility in developing new materials for detecting environmental and biological analytes (Younes et al., 2020).

Antiproliferative Activities

Compounds similar to this compound have been investigated for their biological activities, including anti-proliferation effects on various cell lines. Novel cyano oximino sulfonate esters, for instance, have shown anti-proliferation effects, highlighting the therapeutic potential of such compounds in treating diseases like cancer (El‐Faham et al., 2014).

Neuropharmacological Research

The synthesis and evaluation of piperidine derivatives, including those structurally related to this compound, have contributed significantly to neuropharmacological research. Studies on anti-acetylcholinesterase activity of these derivatives provide insights into potential treatments for neurodegenerative disorders like Alzheimer's disease (Sugimoto et al., 1990).

Mass Spectrometry and Drug Analysis

In the realm of analytical chemistry, research on growth hormone secretagogues structurally related to this compound has advanced the understanding of mass spectrometry techniques. These studies assist in the identification of drug metabolites and impurities, critical for drug quality control and regulatory compliance (Qin, 2002).

Future Directions

The compound shows promise in the treatment of autoimmune diseases due to its ability to act as an inverse agonist of the RORC2 receptor . Future research could focus on further exploring its potential in this area, as well as investigating its potential in other therapeutic applications.

Properties

IUPAC Name

3-cyano-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c18-11-14-2-1-3-15(10-14)17(21)19-12-13-6-8-20(9-7-13)24(22,23)16-4-5-16/h1-3,10,13,16H,4-9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCBRASXVGUJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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